![molecular formula C32H45NO3 B1240505 Stipiamide](/img/structure/B1240505.png)
Stipiamide
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Overview
Description
Stipiamide is a natural product found in Myxococcus stipitatus with data available.
Scientific Research Applications
Multidrug Resistance Reversal Stipiamide, a polyene antibiotic, exhibits significant potential in reversing multidrug resistance (MDR) in cancer treatments. It is notably effective in reversing P-glycoprotein-mediated MDR, common in various cancer cell lines. This ability aligns this compound with other compounds like verapamil and cyclosporinA, used for enhancing the cytotoxicity of antitumor drugs in drug-resistant cells. This compound's synthetic route has been a subject of interest due to its wide range of activity, leading to the development of new MDR reversal agents, such as 6,7-dehydrothis compound. This derivative demonstrates potent MDR reversal in human MCF-7 adriamycin resistant breast cancer cells while being less toxic than this compound (Andrus, Lepore, & Turner, 1997).
Synthesis and Structural Variants The total synthesis of this compound has facilitated the creation of structural variants designed to combat MDR. Innovative synthesis methods, including Stille coupling and Takai reaction, have been employed to assemble this compound and its variants. These variants have shown promising results in reversing MDR in human breast cancer cells. The process has also led to the identification of less toxic and more effective compounds for MDR reversal compared to this compound (Andrus, Lepore, & Turner, 1997).
P-glycoprotein Binding and Inhibition Research has explored the synthesis of non-toxic, truncated acetylene analogs of this compound, which have shown potency in MDR reversal, P-glycoprotein binding, and inhibition. This advancement is crucial in the development of effective cancer treatment strategies, particularly for drug-resistant forms. This compound's homodimers and polyethylene glycol-linked polyene homodimers have also been studied for their interaction with P-glycoprotein, contributing significantly to the understanding of MDR mechanisms (Andrus, 2004).
properties
Molecular Formula |
C32H45NO3 |
---|---|
Molecular Weight |
491.7 g/mol |
IUPAC Name |
(2E,4E,6Z,8E,10E,14E)-13-hydroxy-N-(1-hydroxypropan-2-yl)-2,10,12,14,16-pentamethyl-18-phenyloctadeca-2,4,6,8,10,14-hexaenamide |
InChI |
InChI=1S/C32H45NO3/c1-24(15-11-8-7-9-12-16-26(3)32(36)33-29(6)23-34)21-27(4)31(35)28(5)22-25(2)19-20-30-17-13-10-14-18-30/h7-18,21-22,25,27,29,31,34-35H,19-20,23H2,1-6H3,(H,33,36)/b8-7-,12-9+,15-11+,24-21+,26-16+,28-22+ |
InChI Key |
LCADVYTXPLBAGB-AUQKUMLUSA-N |
Isomeric SMILES |
CC(CCC1=CC=CC=C1)/C=C(\C)/C(C(C)/C=C(\C)/C=C/C=C\C=C\C=C(/C)\C(=O)NC(C)CO)O |
SMILES |
CC(CCC1=CC=CC=C1)C=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O |
Canonical SMILES |
CC(CCC1=CC=CC=C1)C=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O |
synonyms |
stipiamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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